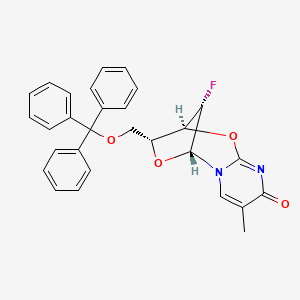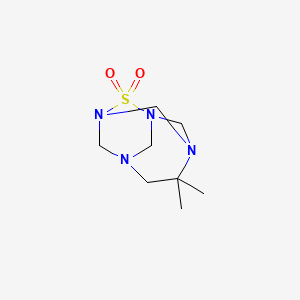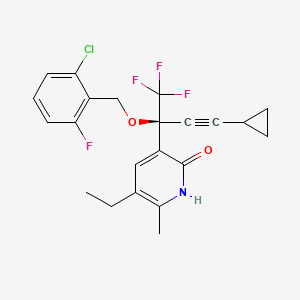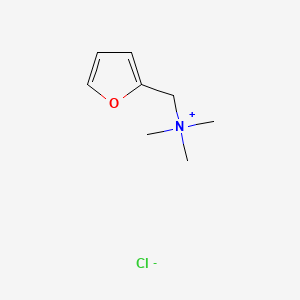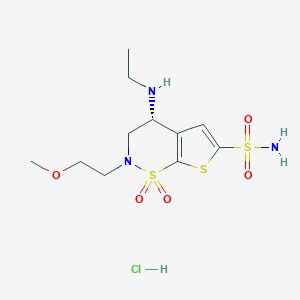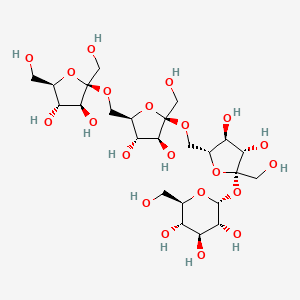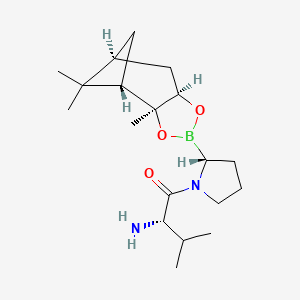
(20S)-Protopanaxadiol metabolite M1-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(20S)-Protopanaxadiol metabolite M1-2 is a derivative of protopanaxadiol, a type of dammarane-type triterpenoid saponin found in ginseng. This compound is known for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. It is a significant metabolite in the study of ginseng’s pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (20S)-Protopanaxadiol metabolite M1-2 typically involves the hydrolysis of ginsenosides, which are glycosylated derivatives of protopanaxadiol. The hydrolysis process can be carried out using acidic or enzymatic methods. Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid under controlled conditions, while enzymatic hydrolysis employs specific enzymes like β-glucosidase to selectively cleave the glycosidic bonds.
Industrial Production Methods: Industrial production of this compound often utilizes biotransformation processes. Microbial fermentation using strains such as Aspergillus niger or Bacillus subtilis can efficiently convert ginsenosides to this compound. This method is preferred due to its high yield and environmentally friendly nature.
化学反应分析
Types of Reactions: (20S)-Protopanaxadiol metabolite M1-2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN) to introduce various functional groups.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, ketones, and carboxylic acids, which can further be utilized in various chemical and pharmaceutical applications.
科学研究应用
(20S)-Protopanaxadiol metabolite M1-2 has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various bioactive compounds.
Biology: The compound is used in studies related to cell signaling pathways and gene expression.
Medicine: It has shown potential in the treatment of cancer, inflammation, and neurodegenerative diseases.
Industry: this compound is utilized in the development of health supplements and functional foods due to its therapeutic properties.
作用机制
The mechanism of action of (20S)-Protopanaxadiol metabolite M1-2 involves its interaction with various molecular targets and pathways. It modulates the activity of key enzymes and receptors involved in inflammation, apoptosis, and cell proliferation. For instance, it inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines. Additionally, it induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
相似化合物的比较
- Ginsenoside Rb1
- Ginsenoside Rg3
- Compound K
Comparison: (20S)-Protopanaxadiol metabolite M1-2 is unique due to its specific metabolic pathway and distinct pharmacological profile. Unlike ginsenoside Rb1 and Rg3, which are glycosylated, this compound is an aglycone, making it more lipophilic and potentially more bioavailable. Compound K, another metabolite, shares some similarities but differs in its glycosylation pattern and resultant biological activities.
属性
CAS 编号 |
141979-08-0 |
|---|---|
分子式 |
C30H52O4 |
分子量 |
476.7 g/mol |
IUPAC 名称 |
(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O4/c1-25(2)20-10-15-28(6)21(27(20,5)13-11-22(25)32)17-19(31)24-18(9-14-29(24,28)7)30(8)16-12-23(34-30)26(3,4)33/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20-,21+,22-,23-,24-,27-,28+,29+,30-/m0/s1 |
InChI 键 |
DOAJFZJEGHSYOI-BVGXOPESSA-N |
手性 SMILES |
C[C@]1(CC[C@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)C |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


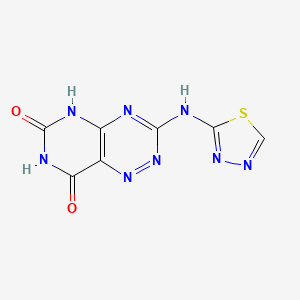
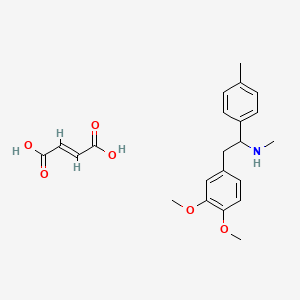

![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)
